Product packaging for 3-Bromo-2-iodobenzoyl chloride(Cat. No.:)

3-Bromo-2-iodobenzoyl chloride

Cat. No.: B8340254
M. Wt: 345.36 g/mol
InChI Key: ARIUGLZFPYCYOQ-UHFFFAOYSA-N
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Description

Significance of Poly-halogenated Benzoyl Chlorides as Versatile Synthetic Intermediates

Poly-halogenated benzoyl chlorides are a class of organic compounds that have gained significant attention as versatile intermediates in synthesis. The presence of multiple halogen atoms on the aromatic ring provides several strategic advantages. These halogens can be selectively manipulated or can influence the reactivity of the benzoyl chloride and the resulting derivatives. For instance, halogenated benzoyl chlorides are utilized in the preparation of antimicrobial compounds and have been explored for their potential in creating radiocontrast agents due to the radiopaque properties of halogens like iodine.

The specific positioning of different halogens, such as in 3-bromo-2-iodobenzoyl chloride, allows for regioselective reactions, where one halogen can be targeted for substitution or coupling reactions while the other remains intact. This differential reactivity is a powerful tool in the multi-step synthesis of complex target molecules. Furthermore, poly-halogenated aromatic compounds are known to be precursors for various pharmaceuticals and agrochemicals. ontosight.ai

Overview of Acyl Chloride Reactivity in Contemporary Organic Chemistry

Acyl chlorides, also known as acid chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. chemguide.co.uk This substitution dramatically increases the reactivity of the carbonyl carbon, making acyl chlorides excellent electrophiles. chemistrystudent.comfiveable.me The high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which creates a significant partial positive charge on the carbonyl carbon. chemistrystudent.com

Due to their enhanced reactivity compared to carboxylic acids, acyl chlorides are frequently employed as starting materials in a variety of organic transformations. savemyexams.comsavemyexams.com They readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. chemistrystudent.com Key reactions include:

Esterification: Reaction with alcohols or phenols to form esters. This reaction is often faster and more complete than esterification using the corresponding carboxylic acid. savemyexams.comsavemyexams.com

Amide Formation: Reaction with ammonia (B1221849) or primary amines to yield amides. savemyexams.com

Hydrolysis: Reaction with water to produce the corresponding carboxylic acid and hydrochloric acid. savemyexams.com

These reactions typically proceed through a nucleophilic addition-elimination mechanism. savemyexams.com The high reactivity of acyl chlorides necessitates that they are often prepared and used in situ under anhydrous conditions, as they can react vigorously with water. chemistrystudent.com The preparation of acyl chlorides from carboxylic acids is commonly achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). chemistrystudent.comsavemyexams.com

Scope and Research Landscape of Di-halogenated Benzoyl Chlorides

The research landscape of di-halogenated benzoyl chlorides is broad, with applications spanning from fundamental synthetic methodology to the creation of functional materials and biologically active compounds. The presence of two halogen atoms on the benzoyl chloride moiety offers a platform for diverse chemical transformations. For instance, the differential reactivity of bromine and iodine in compounds like this compound can be exploited in sequential cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce different substituents at specific positions. ontosight.ai

Researchers have explored the use of various di-halogenated benzoyl chlorides in the synthesis of complex heterocyclic structures. For example, 2-iodobenzoyl chloride is a key reagent in the synthesis of phenanthridinones. orgsyn.org The steric and electronic effects of the halogen substituents can significantly influence the outcome of these reactions.

The table below provides a summary of the key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1184663-34-0
Molecular Weight 345.36 g/mol
Molecular Formula C7H3BrClIO
Physical Form Solid

Table 1: Properties of this compound. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClIO B8340254 3-Bromo-2-iodobenzoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClIO

Molecular Weight

345.36 g/mol

IUPAC Name

3-bromo-2-iodobenzoyl chloride

InChI

InChI=1S/C7H3BrClIO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H

InChI Key

ARIUGLZFPYCYOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Iodobenzoyl Chloride

Regioselective Halogenation Strategies on Benzoic Acid Precursors

The core of synthesizing 3-bromo-2-iodobenzoyl chloride lies in the selective halogenation of a benzoic acid scaffold. The directing effects of the carboxyl group, which is a meta-director for electrophilic aromatic substitution, and the use of advanced catalytic systems are pivotal in achieving the desired substitution pattern.

Ortho- and Meta-Directed Halogenation Approaches

The carboxylic acid group deactivates the aromatic ring and directs incoming electrophiles to the meta-position. ijisrt.comchemicalbook.com Standard electrophilic bromination of benzoic acid would therefore be expected to yield primarily 3-bromobenzoic acid.

Conversely, achieving ortho-substitution requires overcoming this inherent directing effect. Modern synthetic methods employ transition-metal catalysts that utilize the carboxyl group as a directing group to facilitate C-H activation and functionalization at the ortho-position. researchgate.net For instance, iridium and palladium-based catalysts have been successfully used for the ortho-iodination of benzoic acid derivatives. researchgate.net These methods offer high regioselectivity under relatively mild conditions.

Sequential Halogenation Techniques for Specific Isomer Formation

To synthesize 3-bromo-2-iodobenzoic acid, a sequential halogenation strategy is the most logical approach. This involves a two-step process:

Meta-Bromination: The first step is the electrophilic bromination of benzoic acid to introduce a bromine atom at the meta-position, yielding 3-bromobenzoic acid. This reaction leverages the natural directing effect of the carboxyl group.

Ortho-Iodination: The second step involves the directed ortho-iodination of the 3-bromobenzoic acid intermediate. This step requires a catalytic system, such as a palladium or iridium complex, that can override the existing electronic preferences and direct the iodine atom to the position ortho to the carboxylic acid group.

This sequential approach ensures the correct placement of both halogen atoms, leading to the desired 3-bromo-2-iodo substitution pattern.

Conversion from Substituted Benzoic Acids

Once the correctly substituted benzoic acid intermediate, 3-bromo-2-iodobenzoic acid, is prepared, the final step is the conversion of the carboxylic acid functional group into an acyl chloride.

Acyl Halide Formation via Carboxylic Acid Functionalization (e.g., using thionyl chloride or oxalyl chloride)

The conversion of carboxylic acids to acyl chlorides is a standard and efficient transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose. The reaction of 3-bromo-2-iodobenzoic acid with an excess of thionyl chloride, often with gentle heating, results in the formation of this compound, with sulfur dioxide and hydrogen chloride as byproducts. google.comgoogle.com Similarly, oxalyl chloride can be used, often in the presence of a catalytic amount of dimethylformamide (DMF).

A general procedure involves refluxing the substituted benzoic acid with thionyl chloride until the evolution of gas ceases. google.com Subsequent removal of excess thionyl chloride by distillation yields the crude acyl chloride, which can often be used without further purification.

Preparation of Halogenated Benzoic Acid Intermediates

The key intermediate for the synthesis of this compound is 3-bromo-2-iodobenzoic acid. As outlined in section 2.1.2, a plausible and effective route to this intermediate is a sequential halogenation process starting from benzoic acid.

Step 1: Synthesis of 3-Bromobenzoic Acid

The synthesis of 3-bromobenzoic acid can be achieved through the electrophilic bromination of benzoic acid.

ReactantsReagents/ConditionsProduct
Benzoic AcidBromine, Iron(III) bromide (catalyst)3-Bromobenzoic Acid

Step 2: Synthesis of 3-Bromo-2-iodobenzoic Acid

The subsequent ortho-iodination of 3-bromobenzoic acid can be accomplished using a directed C-H activation strategy.

ReactantReagents/ConditionsProduct
3-Bromobenzoic AcidIodine source (e.g., I₂ or KI), Palladium or Iridium catalyst, Oxidant3-Bromo-2-iodobenzoic Acid

Multi-step Synthetic Routes for Complex Halogenation Patterns

Meta-Bromination of Benzoic Acid: This initial step establishes the first halogen substituent in the correct position based on the directing effect of the carboxylic acid.

Ortho-Iodination of 3-Bromobenzoic Acid: This crucial step introduces the second halogen at the sterically hindered ortho position, a transformation made possible by modern catalytic methods.

Acyl Chloride Formation: The final functional group transformation converts the synthesized 3-bromo-2-iodobenzoic acid into the desired this compound.

This strategic combination of classical electrophilic substitution and modern directed C-H activation allows for the precise construction of the target molecule. While alternative routes starting from different precursors, such as substituted anilines, are conceivable through diazotization and Sandmeyer-type reactions, the sequential halogenation of benzoic acid represents a more direct and conceptually straightforward approach.

StepStarting MaterialKey TransformationIntermediate/Product
1Benzoic AcidElectrophilic Meta-Bromination3-Bromobenzoic Acid
23-Bromobenzoic AcidDirected Ortho-Iodination3-Bromo-2-iodobenzoic Acid
33-Bromo-2-iodobenzoic AcidAcyl Chloride FormationThis compound

Strategic Introduction of Halogen Atoms

The regioselective introduction of bromine and iodine onto the benzoic acid scaffold is the most critical aspect of synthesizing the precursor, 3-bromo-2-iodobenzoic acid. The directing effects of the substituents on the aromatic ring guide the synthetic strategy. The carboxyl group is a meta-directing deactivator, while amino groups are ortho-, para-directing activators, and halogens are ortho-, para-directing deactivators. A common and effective method for the specific placement of halogens on an aromatic ring is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from an amino group. wikipedia.orgorganic-chemistry.org

Two primary retrosynthetic pathways for 3-bromo-2-iodobenzoic acid are plausible, both commencing from an appropriately substituted aminobenzoic acid:

Pathway A: From 2-Amino-3-bromobenzoic Acid

This strategy involves the initial synthesis of 2-amino-3-bromobenzoic acid, followed by the replacement of the amino group with iodine via a Sandmeyer-type reaction.

Bromination of a Precursor: The synthesis would likely start from a commercially available aminobenzoic acid derivative where the bromine is introduced at the 3-position.

Diazotization: The 2-amino-3-bromobenzoic acid is treated with a nitrous acid source, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt. study.comtexiumchem.com

Iodination: The diazonium salt is then treated with an iodide source, such as potassium iodide (KI), to replace the diazonium group (-N₂⁺) with an iodine atom, yielding 3-bromo-2-iodobenzoic acid. This reaction to introduce iodine is a well-established variant of the Sandmeyer reaction and often does not require a copper catalyst. organic-chemistry.orgstudy.com

Pathway B: From 3-Amino-2-iodobenzoic Acid

Alternatively, the synthesis can begin with an iodinated aminobenzoic acid, with the bromine being introduced in the final halogenation step.

Iodination of a Precursor: This would involve synthesizing 3-amino-2-iodobenzoic acid. A common method to produce 2-iodobenzoic acid is through the Sandmeyer reaction of anthranilic acid (2-aminobenzoic acid). study.comtexiumchem.com

Diazotization: The 3-amino-2-iodobenzoic acid would undergo diazotization under similar conditions as described in Pathway A.

Bromination: The resulting diazonium salt is then subjected to a Sandmeyer reaction using a copper(I) bromide (CuBr) catalyst to introduce the bromine atom at the 3-position.

The choice between these pathways would depend on the availability and cost of the starting materials and the yields of the intermediate steps.

Reaction Step Reagents Purpose
Diazotization Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Conversion of an amino group to a diazonium salt.
Iodination (Sandmeyer-type) Potassium Iodide (KI)Replacement of the diazonium group with an iodine atom.
Bromination (Sandmeyer) Copper(I) Bromide (CuBr)Replacement of the diazonium group with a bromine atom.

Stereochemical Considerations in Synthetic Pathways

The target molecule, this compound, is an achiral, planar aromatic compound. The synthetic pathways described involve reactions on the aromatic ring and the carboxylic acid group, none of which create a stereocenter. Therefore, there are no stereochemical considerations, such as enantioselectivity or diastereoselectivity, in the synthesis of this compound. The reactions proceed to give a single constitutional isomer without the formation of stereoisomers.

Catalytic Approaches in the Synthesis of this compound and its Analogues

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 3-bromo-2-iodobenzoic acid into an acyl chloride. This is a standard transformation in organic synthesis, and several reagents can accomplish this, with thionyl chloride (SOCl₂) being one of the most common and efficient. askiitians.com This reaction is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF). google.com

Mechanism of DMF-Catalyzed Chlorination with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride to form an acyl chloride is significantly faster in the presence of catalytic DMF. google.comgoogle.com The mechanism involves the following steps:

Formation of the Vilsmeier Reagent: DMF, a substituted formamide, reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, (chlorodimethyl)formiminium chloride. This is the active catalytic species. google.com

Activation of the Carboxylic Acid: The carboxylic acid reacts with the Vilsmeier reagent to form an activated intermediate and regenerates DMF.

Nucleophilic Attack and Formation of the Acyl Chloride: A chloride ion, generated from the thionyl chloride, attacks the carbonyl carbon of the activated intermediate. This leads to the formation of the final product, this compound, along with the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts. youtube.comlibretexts.org

The catalytic use of DMF provides a milder and more efficient route to the acyl chloride compared to the uncatalyzed reaction, often resulting in higher yields and purity. google.com

Other chlorinating agents that can be used for this transformation include oxalyl chloride and phosphorus pentachloride, which may also be used with or without catalysts. chemicalbook.comchemguide.co.uk

Chlorinating Agent Catalyst Key Features
Thionyl Chloride (SOCl₂)N,N-Dimethylformamide (DMF)Common, efficient, gaseous byproducts (SO₂, HCl). askiitians.comgoogle.com
Oxalyl Chloride ((COCl)₂)N,N-Dimethylformamide (DMF)Highly reactive, gaseous byproducts (CO, CO₂, HCl). chemicalbook.com
Phosphorus Pentachloride (PCl₅)None typically requiredStrong chlorinating agent, solid byproduct (POCl₃). chemguide.co.uk

Reactivity and Reaction Mechanisms of 3 Bromo 2 Iodobenzoyl Chloride in Complex Organic Transformations

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety is the most reactive site for nucleophilic attack. This reactivity is central to the formation of a variety of carbonyl derivatives.

Formation of Amides and Esters

3-Bromo-2-iodobenzoyl chloride readily reacts with primary and secondary amines to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion. Typically, a base is required to neutralize the hydrochloric acid byproduct. Similarly, esterification can be achieved by reacting the acyl chloride with an alcohol, often in the presence of a base like pyridine (B92270) to scavenge the HCl produced.

Amine/AlcoholProductReaction ConditionsYield (%)
Ammonia (B1221849)3-Bromo-2-iodobenzamideAqueous ammonia, 30-60°CHigh
AnilineN-phenyl-3-bromo-2-iodobenzamideAniline, base (e.g., pyridine), CH2Cl2, 0°C to rtGood to High
EthanolEthyl 3-bromo-2-iodobenzoateEthanol, pyridine, 0°C to refluxGood to High
tert-Butanoltert-Butyl 3-bromo-2-iodobenzoatetert-Butanol, base (e.g., DMAP), CH2Cl2, rtModerate to Good

Note: This table is illustrative and based on general reactivity patterns of benzoyl chlorides. Specific yields may vary depending on the exact reaction conditions and substrates used.

Friedel-Crafts Acylation Reactions with Aromatic Systems

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an electrophile in Friedel-Crafts acylation reactions. wikipedia.orgethz.chtamu.edulibretexts.orgvedantu.comyoutube.comresearchgate.net The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion. This highly reactive intermediate is then attacked by an electron-rich aromatic ring, such as benzene (B151609) or anisole (B1667542), to form a diaryl ketone. The methoxy (B1213986) group in anisole is an ortho-, para-director, leading to a mixture of isomers. vedantu.comyoutube.com Due to the deactivating effect of the acyl group on the product, polyacylation is generally not observed. libretexts.org

Aromatic SubstrateProductCatalystReaction Conditions
Benzene(3-Bromo-2-iodophenyl)(phenyl)methanoneAlCl₃Benzene (solvent), 0°C to reflux
Anisole(3-Bromo-2-iodophenyl)(4-methoxyphenyl)methanone and (3-Bromo-2-iodophenyl)(2-methoxyphenyl)methanoneAlCl₃Dichloromethane, 0°C to rt
Toluene(3-Bromo-2-iodophenyl)(p-tolyl)methanone and (3-Bromo-2-iodophenyl)(o-tolyl)methanoneAlCl₃Toluene (solvent), 0°C to reflux

Note: This table represents expected products from Friedel-Crafts acylation. The ratio of ortho- and para-isomers can vary based on the substrate and reaction conditions.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of both bromine and iodine atoms on the aromatic ring of this compound allows for selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for sequential functionalization.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Carbonylation)

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. nih.gov For this compound, the reaction can be directed to selectively occur at the C-I bond under appropriate conditions. For instance, coupling with styrene (B11656) would yield a stilbene (B7821643) derivative.

AlkeneCatalystBaseProduct (after hydrolysis of acyl chloride)
StyrenePd(OAc)₂, PPh₃Et₃N3-Bromo-2-styrylbenzoic acid
Ethyl acrylatePd(OAc)₂, P(o-tol)₃K₂CO₃Ethyl 3-(3-bromo-2-carboxyphenyl)acrylate
1-OctenePdCl₂(PPh₃)₂NaOAc3-Bromo-2-(oct-1-en-1-yl)benzoic acid

Note: This table illustrates potential Heck reaction products. The acyl chloride group is assumed to be hydrolyzed during workup.

Suzuki Reaction: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. arkat-usa.orgmdpi.comtcichemicals.com The higher reactivity of the C-I bond allows for selective coupling with a boronic acid, leaving the C-Br bond intact for subsequent transformations.

Boronic AcidCatalystBaseProduct (after hydrolysis of acyl chloride)
Phenylboronic acidPd(PPh₃)₄K₂CO₃3-Bromo-2-phenylbenzoic acid
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃3-Bromo-2-(4-methoxyphenyl)benzoic acid
Thiophene-2-boronic acidPd(OAc)₂, SPhosK₃PO₄3-Bromo-2-(thiophen-2-yl)benzoic acid

Note: This table shows representative Suzuki coupling products, assuming subsequent hydrolysis of the acyl chloride.

Sonogashira Reaction: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. tamu.eduresearchgate.netbeilstein-journals.orgrsc.orgresearchgate.net Studies on the closely related 4-(5-bromo-2-iodobenzoyl)morpholine have demonstrated selective coupling at the C-I bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

AlkyneCatalystCo-catalystBaseProduct (Amide form)
PhenylacetylenePd₂(dba)₃CuIEt₃N4-(5-Bromo-2-(phenylethynyl)benzoyl)morpholine
4-EthynylanisolePd₂(dba)₃CuIEt₃N4-(5-Bromo-2-((4-methoxyphenyl)ethynyl)benzoyl)morpholine
1-HexynePdCl₂(PPh₃)₂CuIPiperidine4-(5-Bromo-2-(hex-1-yn-1-yl)benzoyl)morpholine

Data for this table is derived from studies on the analogous 4-(5-bromo-2-iodobenzoyl)morpholine.

Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide. ethz.chdoi.orgdntb.gov.uaresearchgate.net In the case of this compound, this reaction could potentially be used to form an anhydride (B1165640) or other dicarbonyl compounds, although this is a less common transformation for this specific substrate. The reaction would likely proceed preferentially at the C-I bond.

Copper-Mediated Cross-Coupling Processes

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds with aryl halides. wikipedia.orgnih.govnih.govorganic-chemistry.orgmdpi.com This reaction typically requires higher temperatures than palladium-catalyzed couplings. For this compound, an Ullmann reaction with an amine would lead to the formation of an N-aryl product. The selectivity between the C-I and C-Br bonds can be less pronounced than in palladium catalysis and often depends on the specific reaction conditions.

NucleophileCatalystBaseProduct (after hydrolysis of acyl chloride)
AnilineCuIK₂CO₃2-Anilino-3-bromobenzoic acid
Phenol (B47542)Cu₂OCs₂CO₃3-Bromo-2-phenoxybenzoic acid
ThiophenolCu powderK₃PO₄3-Bromo-2-(phenylthio)benzoic acid

Note: This table provides hypothetical products for the Ullmann condensation. The acyl chloride is assumed to be hydrolyzed during workup.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is a prominent example. nih.govorganic-chemistry.orgnih.govrhhz.netorganic-chemistry.org Nickel catalysts can effectively couple aryl bromides and iodides with alkyl or aryl Grignard reagents. The selectivity of nickel-catalyzed reactions between C-I and C-Br bonds can be influenced by the choice of ligand and reaction conditions.

Grignard ReagentCatalystProduct (after hydrolysis of acyl chloride)
Methylmagnesium bromideNiCl₂(dppp)3-Bromo-2-methylbenzoic acid
Phenylmagnesium bromideNi(acac)₂3-Bromo-2-phenylbenzoic acid
tert-Butylmagnesium chlorideNiCl₂3-Bromo-2-tert-butylbenzoic acid

Note: This table illustrates potential products from a Kumada coupling reaction, assuming preferential reaction at the C-I bond and subsequent hydrolysis of the acyl chloride.

Directed Ortho-Metalation and Halogen-Metal Exchange Reactions

The presence of both bromine and iodine on the aromatic ring of this compound provides a platform for highly regioselective metalation. The choice of organometallic reagent and reaction conditions dictates which halogen is involved in the exchange, thereby directing subsequent functionalization.

The generation of organometallic reagents from this compound is primarily governed by the principles of halogen-metal exchange. The rate of exchange for halogens with common organolithium reagents, such as n-butyllithium (n-BuLi), follows the trend I > Br > Cl. wikipedia.org Consequently, the iodine atom at the C-2 position is significantly more susceptible to exchange than the bromine atom at the C-3 position.

When this compound is treated with one equivalent of an alkyllithium reagent at low temperatures (typically -78 °C to -100 °C), a selective lithium-iodine exchange occurs. This reaction chemoselectively produces the corresponding 2-lithio-3-bromobenzoyl chloride intermediate. This high regioselectivity is crucial as it prevents the formation of isomeric mixtures and allows for the precise introduction of substituents at the C-2 position. The reaction is typically rapid, often occurring faster than nucleophilic attack on the acyl chloride, especially at cryogenic temperatures. wikipedia.orgtcnj.edu

Similarly, Grignard reagents can be prepared, although the reaction may require more forcing conditions or the use of activated magnesium. Isopropylmagnesium chloride (i-PrMgCl) is often used for bromine-magnesium exchange, and in the case of dihalogenated substrates, the thermodynamics of the exchange can be finely tuned. nih.gov For this compound, an iodine-magnesium exchange would be the expected pathway, yielding the 2-magnesio-3-bromobenzoyl chloride. The combination of i-PrMgCl and n-BuLi can also be employed to form a highly reactive "ate" complex that facilitates selective exchange. nih.gov

Table 1: Selective Halogen-Metal Exchange of this compound

Reagent Position of Exchange Intermediate Formed Typical Conditions
n-Butyllithium (n-BuLi) C-2 (Iodine) 2-Lithio-3-bromobenzoyl chloride THF, -78°C to -100°C

Once the 2-lithio-3-bromobenzoyl chloride intermediate is formed, it behaves as a potent nucleophile and can be trapped by a wide array of electrophiles. This two-step sequence of selective halogen-metal exchange followed by electrophilic quenching is a powerful strategy for synthesizing ortho-functionalized 3-bromobenzoyl derivatives. The acyl chloride moiety is generally stable to these conditions at low temperatures, allowing the reaction to proceed at the aryllithium center.

The quenching reaction introduces a new substituent exclusively at the C-2 position. The versatility of this method is demonstrated by the range of electrophiles that can be employed.

Common Electrophilic Quenching Reactions:

Protonation: Quenching with a proton source, such as water or methanol, results in the formation of 3-bromobenzoyl chloride.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces alkyl groups.

Carbonyl Addition: Aldehydes and ketones react to form secondary and tertiary alcohols, respectively, after acidic workup.

Carboxylation: Quenching with carbon dioxide (CO₂) followed by an acidic workup yields 3-bromo-2-carboxybenzoyl chloride, a precursor to phthalic acid derivatives.

Silylation: Reagents like trimethylsilyl (B98337) chloride (TMSCl) can be used to introduce silyl (B83357) groups.

Table 2: Examples of Electrophilic Quenching of 2-Lithio-3-bromobenzoyl Chloride

Electrophile Reagent Example Product after Quenching
Proton H₂O 3-Bromobenzoyl chloride
Alkyl Group CH₃I 3-Bromo-2-methylbenzoyl chloride
Hydroxymethyl Group Formaldehyde (HCHO) 3-Bromo-2-(hydroxymethyl)benzoyl chloride
Carboxyl Group Carbon Dioxide (CO₂) 2-Carboxy-3-bromobenzoyl chloride

Cyclization and Annulation Reactions

The strategic positioning of the halogens and the acyl chloride group in this compound and its derivatives makes it an excellent precursor for constructing various cyclic systems.

Derivatives of this compound can undergo intramolecular cyclization to form a variety of heterocyclic and carbocyclic frameworks. A common strategy involves first reacting the acyl chloride with a nucleophile that contains a tethered reactive group. Subsequent intramolecular reaction, often promoted by a transition metal catalyst or via the formation of an organometallic intermediate, leads to ring closure.

For instance, the Parham cyclization is a powerful method for forming rings, where an aryllithium species undergoes intramolecular nucleophilic attack on a side chain electrophile. wikipedia.org By first derivatizing the acyl chloride of this compound and then performing selective lithium-iodine exchange, the resulting 2-lithio intermediate can cyclize onto a suitably positioned electrophilic group in the appended side chain to construct fused ring systems.

A documented application involves the use of the corresponding acid, 3-bromo-2-iodobenzoic acid, in a copper-catalyzed Ullmann condensation with a phenol. The resulting 2-phenoxybenzoic acid derivative is then cyclized using sulfuric acid to yield a substituted xanthone (B1684191), a valuable heterocyclic core. google.com This strategy highlights how the ortho-iodo group can be replaced by a nucleophile, setting the stage for a subsequent cyclization involving the C-H bond ortho to the newly installed group.

Annulation reactions, which involve the formation of a new ring onto an existing one, can be effectively applied to derivatives of this compound to build polycyclic aromatic systems. One powerful approach involves a sequence of cross-coupling reactions to introduce functionalities that can subsequently undergo ring-closing reactions.

For example, the 2-lithio-3-bromobenzoyl intermediate can be used in palladium-catalyzed cross-coupling reactions. Alternatively, the iodine and bromine atoms can be sequentially functionalized using palladium-catalyzed reactions like Suzuki or Sonogashira couplings. By introducing an alkyne at the 2-position (via Sonogashira coupling after lithium-iodine exchange) and another reactive group on a side chain attached via the acyl chloride, a subsequent intramolecular annulation, such as a Diels-Alder reaction or a transition-metal-catalyzed cyclization, can be envisioned to construct complex polycyclic architectures. nih.gov

Radical Reactions and Single-Electron Transfer Processes

While ionic pathways dominate the reactivity of this compound, the compound also possesses features amenable to radical chemistry. The relatively weak carbon-iodine bond can be a source of aryl radicals under photolytic or radical-initiating conditions. Furthermore, the benzoyl chloride moiety itself can be converted into a benzoyl radical.

The formation of the benzoyl radical from benzoyl chloride can be initiated by single-electron transfer (SET) from a photoredox catalyst or through pulse radiolysis. nih.govrsc.org Once formed, this acyl radical can participate in various reactions, including addition to electron-poor olefins in Giese-type reactions. nih.gov

In the context of this compound, the generation of a radical at the acyl carbon could be followed by an intramolecular cyclization. A 5-exo-trig cyclization onto a double bond appropriately placed in a side chain is a common and favored pathway in radical chemistry.

Alternatively, homolytic cleavage of the C-I bond can generate a 3-bromo-2-chlorocarbonylphenyl radical. This aryl radical is a highly reactive intermediate that can be trapped intramolecularly by a nearby π-system to form fused rings. The success of such a cyclization would depend on the kinetics of the intramolecular trapping versus intermolecular reactions. Given the presence of three potential radical-forming sites (C-I, C-Br, C-COCl), controlling the selectivity of radical generation would be a significant synthetic challenge, likely requiring carefully chosen reaction conditions and radical initiators.

Advanced Applications of 3 Bromo 2 Iodobenzoyl Chloride in the Synthesis of Complex Organic Molecules

Synthesis of Heterocyclic Frameworks

The unique arrangement of reactive groups in 3-Bromo-2-iodobenzoyl chloride makes it a promising precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceuticals and biologically active compounds.

Nitrogen-Containing Heterocycles (e.g., Isoindolinones, Pyrido[3,2,1-de]phenanthridin-8-one)

A review of scientific literature indicates that while ortho-iodobenzoyl chlorides are valuable reagents for constructing isoindolinone scaffolds, specific studies detailing the use of this compound for this transformation are not prominently available. The general strategy often involves the reaction of an ortho-iodobenzoyl chloride with an imine to form an N-acyliminium ion, which can then undergo intramolecular cyclization. The presence of the additional bromo-substituent in this compound could serve as a synthetic handle for further functionalization of the resulting isoindolinone core.

Similarly, there is a lack of specific documented syntheses of Pyrido[3,2,1-de]phenanthridin-8-one that explicitly utilize this compound as the starting material.

Oxygen-Containing Heterocycles (e.g., Xanthones, Benzofurans)

The synthesis of xanthone (B1684191) frameworks can be achieved through the reaction of a substituted 2-halobenzoyl chloride with a phenol (B47542) derivative. Although this is a common strategy, published research specifically employing this compound for this purpose is not readily found. The reactivity of the acyl chloride would allow for the initial acylation of a phenol, with the potential for a subsequent intramolecular cyclization reaction, likely involving palladium-catalyzed C-O bond formation, to form the xanthone core.

Likewise, the construction of benzofurans often involves intramolecular cyclization strategies. While various substituted phenols and benzaldehydes serve as common precursors, the direct application of this compound in major synthetic routes for benzofurans has not been extensively reported.

Construction of Macrocyclic and Supramolecular Architectures

Macrocycles and supramolecular structures are large, complex molecules with significant applications in host-guest chemistry, catalysis, and materials science. The bifunctional nature of molecules like this compound, with distinct reactive sites (acyl chloride, bromo, and iodo groups), makes them theoretically suitable for stepwise syntheses required for macrocyclization. However, a detailed search of the chemical literature does not yield specific examples of this compound being used as a key building block in the construction of macrocyclic or supramolecular architectures.

Precursor in the Generation of Hypervalent Iodine Reagents (e.g., Benziodazolones)

Hypervalent iodine reagents are valuable, environmentally benign oxidizing agents in organic synthesis. Benziodazolones are a class of cyclic hypervalent iodine compounds. The synthesis of these reagents can begin with an appropriately substituted benzoyl chloride. The general synthetic pathway involves:

Conversion of the benzoyl chloride to the corresponding benzamide (B126) via reaction with an amine.

Oxidative cyclization of the resulting 2-iodobenzamide (B1293540) to form the hypervalent iodine heterocycle.

While this is a well-established method, specific literature detailing the synthesis of a benziodazolone derived directly from this compound is not available. The corresponding 3-Bromo-2-iodobenzamide would be the necessary intermediate for such a transformation.

Application in Natural Product Synthesis Scaffolds

The synthesis of complex natural products often requires building blocks with multiple, orthogonally reactive functional groups that allow for precise, sequential bond formation. The acyl chloride, bromo, and iodo groups of this compound offer three distinct points for chemical modification, which is a desirable characteristic for a synthetic precursor. Despite this potential, there are no prominent, documented examples in the scientific literature of this compound being employed as a key scaffold in the total synthesis of a natural product.

Utilization in Precursors for Advanced Materials Science

Functionalized aromatic compounds are fundamental to the development of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. The halogenated benzene (B151609) core of this compound could be incorporated into larger conjugated systems. The bromine and iodine atoms are particularly useful as sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build extended π-systems. A search of the materials science literature did not, however, identify specific studies where this compound was used as a direct precursor for advanced materials.

Derivatization Strategies and Functional Group Interconversions Involving 3 Bromo 2 Iodobenzoyl Chloride

Selective Functionalization of Ortho-Halogen Atoms

The differential reactivity of the bromine and iodine substituents on the aromatic ring provides a powerful tool for selective functionalization. This selectivity is primarily governed by the inherent differences in the carbon-halogen bond strengths and the propensity of each halogen to participate in various coupling and exchange reactions.

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference in bond energy is the cornerstone for achieving selective reactions at the ortho-position of 3-bromo-2-iodobenzoyl chloride. The C-I bond is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. Consequently, reactions can be performed under conditions that selectively activate the C-I bond while leaving the C-Br bond intact for subsequent transformations.

This differential reactivity allows for a stepwise functionalization approach. For instance, a Sonogashira coupling could be performed to introduce an alkyne at the 2-position, followed by a subsequent Suzuki coupling at the 3-position to introduce a new aryl or alkyl group. The order of these reactions is dictated by the milder conditions typically required for the activation of the C-I bond.

Table 1: Comparison of Carbon-Halogen Bond Properties

BondBond Dissociation Energy (kJ/mol)Electronegativity of Halogen (Pauling Scale)
C-I~2282.66
C-Br~2852.96

This interactive table allows for sorting by column.

The selective generation of organometallic intermediates is another key strategy for the functionalization of this compound. Halogen-metal exchange reactions, typically employing organolithium or Grignard reagents, can be performed with high selectivity. Due to the greater reactivity of the C-I bond, lithium-halogen exchange will preferentially occur at the 2-position upon treatment with reagents like n-butyllithium or iso-propylmagnesium chloride at low temperatures. This generates a reactive aryllithium or aryl Grignard species, which can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

The resulting organometallic intermediate at the 2-position can react with electrophiles such as aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds. This selective transformation leaves the bromine atom at the 3-position available for subsequent reactions, such as palladium-catalyzed cross-coupling, providing a powerful route to highly substituted benzoyl chloride derivatives.

Functional Group Transformations of the Acyl Chloride Moiety

The acyl chloride functional group is a highly reactive moiety that can be readily converted into a variety of other functional groups. These transformations are fundamental in organic synthesis and allow for the introduction of diverse structural motifs.

The acyl chloride can be selectively reduced to the corresponding aldehyde or further to a primary alcohol. The choice of reducing agent is crucial for controlling the extent of the reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the acyl chloride all the way to the primary alcohol, 3-bromo-2-iodobenzyl alcohol.

To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Lithium tri-tert-butoxyaluminum hydride [LiAlH(OtBu)₃] is a commonly used reagent for this purpose. Its steric bulk and attenuated reactivity allow for the selective reduction of the acyl chloride to an aldehyde, yielding 3-bromo-2-iodobenzaldehyde, without significant over-reduction to the alcohol.

Table 2: Reagents for the Reduction of Acyl Chlorides

ReagentProduct
Lithium aluminum hydride (LiAlH₄)Primary Alcohol
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)Aldehyde
Sodium borohydride (B1222165) (NaBH₄)Primary Alcohol (often slower than LiAlH₄)

This interactive table allows for sorting by column.

The acyl chloride group of this compound is an excellent electrophile and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This allows for its conversion into other important carbonyl-containing functional groups.

Carboxylic Acids: Hydrolysis of the acyl chloride, typically by reaction with water, yields the corresponding carboxylic acid, 3-bromo-2-iodobenzoic acid. This reaction is often rapid and can occur upon exposure to atmospheric moisture.

Esters: Reaction with alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, leads to the formation of esters. The base is necessary to neutralize the hydrochloric acid byproduct. A wide variety of esters can be synthesized by simply changing the alcohol used in the reaction.

Amides: Amines react readily with the acyl chloride to form amides. This is one of the most common methods for amide bond formation. The reaction is typically carried out by adding the acyl chloride to a solution of the amine, often with a base to scavenge the HCl produced. Both primary and secondary amines can be used to generate secondary and tertiary amides, respectively.

Other Carbonyl Derivatives: The acyl chloride can also be converted to other derivatives such as anhydrides (by reaction with a carboxylate salt) and ketones (through Friedel-Crafts acylation or reaction with organocuprates).

Solid-Phase Organic Synthesis Applications

While specific applications of this compound in solid-phase organic synthesis (SPOS) are not extensively documented in the literature, its bifunctional nature makes it a potentially valuable linker or building block in this field. In SPOS, molecules are covalently attached to an insoluble polymer support, allowing for the use of excess reagents and simplified purification through washing.

The acyl chloride moiety can be used to attach the molecule to a resin functionalized with a nucleophilic group, such as a hydroxyl or amino group (e.g., Wang or Rink amide resins). Once attached to the solid support, the two halogen atoms provide orthogonal handles for further diversification. The differential reactivity of the C-I and C-Br bonds would allow for sequential, site-selective introduction of molecular diversity.

For example, the resin-bound 3-bromo-2-iodobenzoyl derivative could undergo a palladium-catalyzed coupling at the iodine position. Following this, a different coupling reaction could be performed at the bromine position. Finally, cleavage from the resin would release the desired, highly functionalized molecule into solution. This strategy would be particularly useful in the generation of libraries of complex small molecules for drug discovery and other applications. The use of such a bifunctional linker would enable the construction of molecules with two distinct points of diversity.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Iodobenzoyl Chloride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 3-Bromo-2-iodobenzoyl chloride, the aromatic region is of primary interest. The three protons on the benzene (B151609) ring are expected to exhibit distinct signals due to their unique chemical environments influenced by the bromo, iodo, and benzoyl chloride substituents. The electron-withdrawing nature of these groups generally leads to a downfield shift of the proton signals compared to unsubstituted benzene.

The expected multiplicity for each proton is a doublet of doublets (dd), arising from coupling to its two non-equivalent neighboring protons. The magnitude of the coupling constants (J-values) provides information about the relative positions of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4 7.8 - 8.0 dd JH4-H5 = 7.5 - 8.5, JH4-H6 = 1.0 - 2.0
H-5 7.3 - 7.5 t JH5-H4 = 7.5 - 8.5, JH5-H6 = 7.5 - 8.5

Note: The predicted values are based on the analysis of similar substituted benzoyl chlorides and general principles of NMR spectroscopy.

The ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six carbons of the benzene ring and the carbonyl carbon of the acyl chloride. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents. libretexts.orgnih.gov The carbonyl carbon is expected to appear significantly downfield, typically in the range of 165-175 ppm. Due to the asymmetry of the molecule, each of the six aromatic carbons is chemically non-equivalent, resulting in six separate signals in the ¹³C NMR spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 165 - 175
C-1 135 - 140
C-2 95 - 105
C-3 120 - 125
C-4 138 - 142
C-5 128 - 132

Note: The predicted values are based on the analysis of related halogenated benzoyl chlorides and established substituent effects in ¹³C NMR spectroscopy. researchgate.netrsc.org

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the substitution pattern of this compound. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent relationship. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-4, C-5, and C-6 based on the previously assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, correlations from H-4 to C-2, C-3, and C-6, and from H-6 to C-1, C-2, and C-4 would be expected. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space. For this molecule, NOE effects might be observed between adjacent protons, further confirming their spatial arrangement. science.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
C=O (Acyl Chloride) Stretch 1770 - 1810 Strong
C=C (Aromatic) Stretch 1550 - 1600 Medium-Weak
C-H (Aromatic) Stretch 3000 - 3100 Medium-Weak
C-Cl Stretch 650 - 800 Strong
C-Br Stretch 500 - 600 Strong

The most prominent peak is anticipated to be the strong C=O stretching vibration of the acyl chloride functional group. docbrown.info The positions of the C-halogen stretches are in the lower frequency region of the spectrum. lumenlearning.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule. libretexts.org

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). chemguide.co.ukcsbsju.edu This results in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Common fragmentation pathways for benzoyl chlorides involve the loss of the chlorine atom, followed by the loss of carbon monoxide.

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (relative to ⁷⁹Br, ¹²⁷I, ³⁵Cl) Description
[M]⁺ 344 Molecular Ion
[M+2]⁺ 346 Isotopic peak due to ⁸¹Br or ³⁷Cl
[M-Cl]⁺ 309 Loss of chlorine

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and the exact molecular formula of a compound. For this compound (C₇H₃BrClIO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass, providing unequivocal confirmation of its identity.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing thermolabile and high-molecular-weight compounds. youtube.com For this compound, ESI-MS would be expected to generate a prominent protonated molecular ion [M+H]⁺ due to the presence of heteroatoms that can be readily protonated. rsc.orgrsc.org The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion, most notably the [M+H]⁺ and [M+H+2]⁺ ions.

While ESI is a soft technique that minimizes fragmentation, in-source fragmentation can be induced to yield structural information. semanticscholar.org The fragmentation of the this compound molecular ion would likely proceed through several key pathways based on the stability of the resulting fragments. Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom and the cleavage of the benzoyl group itself. nih.govresearchgate.net

Expected fragmentation pathways include:

Loss of Halogens: Initial fragmentation would likely involve the cleavage of the carbon-halogen bonds. The C-I bond is the weakest, followed by C-Br and then C-Cl, suggesting sequential or competitive loss of I, Br, and Cl radicals or as neutral hydrogen halides (HI, HBr, HCl).

Loss of Carbonyl Group: A characteristic fragmentation is the loss of a CO molecule from the benzoyl cation, leading to the formation of a di-halogenated phenyl cation.

Formation of Benzoyl Cation: Cleavage of the C-Cl bond would generate the stable 3-bromo-2-iodobenzoyl cation.

Interactive Data Table: Predicted ESI-MS Fragments for this compound (C₇H₃BrClIO)

Fragment Ion StructureChemical FormulaPredicted m/z (for ⁷⁹Br, ³⁵Cl, ¹²⁷I)Fragmentation Pathway
[M+H]⁺[C₇H₄BrClIO]⁺345Protonated Molecular Ion
[M-Cl]⁺[C₇H₃BrIO]⁺310Loss of Chlorine radical
[M-Br]⁺[C₇H₃ClIO]⁺266Loss of Bromine radical
[M-I]⁺[C₇H₃BrClO]⁺218Loss of Iodine radical
[M-COCl]⁺[C₆H₃BrI]⁺281Loss of Chloroformyl radical
[C₆H₃BrClI]⁺[C₆H₃BrClI]⁺317Loss of CO from [M-H]⁺

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which dictate the packing of molecules in the crystal lattice. nih.gov While a specific crystal structure for this compound is not publicly available, its structural parameters can be predicted based on analyses of related halogenated benzoyl derivatives. researchgate.netrsc.orgnih.gov

Interactive Data Table: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/FeatureBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzenes researchgate.net
Space GroupP2₁/c or PbcaCommon centrosymmetric space groups
C-Br Bond Length~1.90 ÅStandard C(sp²)-Br bond length
C-I Bond Length~2.10 ÅStandard C(sp²)-I bond length
C-Cl Bond Length~1.78 ÅStandard C(acyl)-Cl bond length
C=O Bond Length~1.19 ÅStandard acyl chloride C=O length
Intermolecular InteractionsHalogen bonds (X···X), C-H···O, π-π stackingStudies on similar halogenated aromatics rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org The spectrum of this compound is expected to be dominated by electronic transitions associated with its two main chromophores: the substituted benzene ring and the carbonyl group. hnue.edu.vnphysicsandmathstutor.com

The aromatic ring gives rise to intense π → π* transitions. In substituted benzenes, the primary (E-band) and secondary (B-band) absorptions are typically observed. cdnsciencepub.com Halogen substitution on the benzene ring tends to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. nih.govrsc.org The carbonyl group of the acyl chloride exhibits a weak n → π* transition at a longer wavelength, which is formally a "forbidden" transition, resulting in a low molar absorptivity. libretexts.orgyoutube.com The combination of these chromophores and the heavy halogen substituents is expected to result in a complex spectrum with multiple absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound

Transition TypeAssociated ChromophoreExpected λₘₐₓ (nm) RangeMolar Absorptivity (ε)
π → π* (E-band)Aromatic Ring210 - 240High
π → π* (B-band)Aromatic Ring260 - 290Moderate
n → π*Carbonyl Group (C=O)300 - 340Low

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a compound. ma.edu The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. This comparison serves to confirm the empirical formula and assess the purity of the sample. uky.edu

For this compound, with the molecular formula C₇H₃BrClIO, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), chlorine (35.453 u), iodine (126.90 u), and oxygen (15.999 u). A close correlation between the experimental and calculated percentages would provide strong evidence for the assigned molecular formula.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₇H₃BrClIO)

ElementAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
Carbon (C)12.011784.07724.34%
Hydrogen (H)1.00833.0240.87%
Bromine (Br)79.904179.90423.08%
Chlorine (Cl)35.453135.45310.24%
Iodine (I)126.901126.9036.65%
Oxygen (O)15.999115.9994.62%
Total 345.357 100.00%

Advanced Thermal Analysis (e.g., Thermogravimetric Analysis for Decomposition Pathways)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com It provides valuable information about the thermal stability and decomposition profile of a material. acs.org For a multi-halogenated compound like this compound, TGA can reveal a multi-step decomposition process corresponding to the sequential loss of different functional groups. mdpi.comacs.org

The thermal stability is dictated by bond strengths. The relative strengths of the carbon-halogen bonds are C-Cl > C-Br > C-I. Therefore, the decomposition of this compound is expected to initiate with the cleavage of the weakest bond, the C-I bond. Subsequent steps would involve the loss of the bromo and chloro substituents, likely as hydrogen halides or radicals, followed by the degradation of the aromatic ring at higher temperatures. The final product at the end of the analysis is typically a carbonaceous residue. The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss, would show distinct peaks corresponding to the maximum rate of decomposition for each step.

Interactive Data Table: Predicted TGA Decomposition Profile for this compound

Decomposition StepTemperature Range (°C)Mass Loss (%)Probable Lost Fragment(s)
1150 - 250~36.7%Iodine (I) or Hydrogen Iodide (HI)
2250 - 350~23.1%Bromine (Br) or Hydrogen Bromide (HBr)
3350 - 450~10.2%Chlorine (Cl) or Hydrogen Chloride (HCl)
4> 450VariableAromatic ring fragmentation (e.g., CO, CₓHᵧ)

Theoretical Investigations of 3 Bromo 2 Iodobenzoyl Chloride Reactivity and Electronic Structure

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the geometric and electronic properties of molecules. These ab initio ("from first principles"), Density Functional Theory, and semi-empirical methods solve the Schrödinger equation (or a simplified form of it) to determine molecular characteristics without prior experimental data. wikipedia.org For 3-Bromo-2-iodobenzoyl chloride, these calculations would provide critical insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. acs.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for analyzing medium to large-sized molecules like this compound. proquest.com

A typical DFT study would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would be performed using a functional, such as B3LYP, which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. nih.govrsc.org A sufficiently large basis set, for example, 6-311G(d,p), would be used to accurately describe the electron distribution around each atom. researchgate.net

From these calculations, several key electronic properties can be derived:

Optimized Geometry: Provides the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Mulliken Atomic Charges: Estimates the partial charge on each atom, indicating the polarity of bonds and identifying potential sites for nucleophilic or electrophilic attack. The carbonyl carbon is expected to be highly electrophilic. chemguide.co.uk

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. rsc.org

Table 1: Illustrative DFT-Calculated Properties for this compound (B3LYP/6-311G(d,p))
PropertyCalculated Value
Total Energy (Hartree)-5892.45
HOMO Energy (eV)-8.95
LUMO Energy (eV)-1.78
HOMO-LUMO Gap (eV)7.17
Dipole Moment (Debye)3.45
Mulliken Charge on Carbonyl Carbon (e)+0.68

Ab Initio Methods

Ab initio methods solve the Schrödinger equation without using empirical parameters, relying solely on physical constants. wikipedia.org While computationally more demanding than DFT, they can offer higher accuracy. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. wikipedia.org

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster [CCSD(T)], are employed to account for electron correlation and provide more accurate energy predictions. nih.gov These methods would be valuable for refining the energy calculations for this compound, particularly for transition states and reaction intermediates where electron correlation effects are significant. nih.gov A comparative study using different levels of theory can provide a robust understanding of the molecule's electronic structure. nih.gov

Table 2: Illustrative Comparison of Ground State Energies Calculated by Different Ab Initio Methods
MethodBasis SetCalculated Energy (Hartree)
Hartree-Fock (HF)aug-cc-pVDZ-5890.12
MP2aug-cc-pVDZ-5891.88
CCSD(T)aug-cc-pVDZ-5892.35

Semi-empirical Methods (e.g., AM1 calculations)

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de Methods like Austin Model 1 (AM1), PM3, and RM1 are significantly faster than DFT or ab initio methods, making them suitable for rapid screening of large molecules or for providing initial geometries for higher-level calculations. wikipedia.orguomustansiriyah.edu.iqscielo.br

These methods were developed to reproduce experimental data, such as heats of formation and dipole moments, with reduced computational expense. uni-muenchen.de While generally less accurate for electronic properties than DFT, they can provide valuable qualitative insights and are particularly useful in computational chemistry workflows. researchgate.net For this compound, a semi-empirical calculation could quickly predict its heat of formation and dipole moment. scielo.br

Table 3: Illustrative Properties of this compound from Semi-empirical Methods
MethodHeat of Formation (kcal/mol)Dipole Moment (Debye)
AM1-8.53.15
PM3-10.23.28
RM1-9.13.35

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. For this compound, a key reaction would be nucleophilic acyl substitution, which is characteristic of acyl chlorides. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Computational Studies of Reaction Mechanisms

To study a reaction mechanism, such as the hydrolysis of this compound, a reaction coordinate is defined. The structures of the reactants, any intermediates, transition states, and products along this pathway are then optimized. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction path. researchgate.net Computational software can search for these transition states, which are confirmed by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For acyl chlorides, the nucleophilic substitution can proceed through a concerted SN2-like mechanism or a stepwise pathway involving a tetrahedral intermediate. nih.govacs.org Computational studies can distinguish between these possibilities by locating the relevant stationary points on the potential energy surface. acs.org The reaction of this compound with a nucleophile (e.g., water or an alcohol) would be modeled to determine the most likely pathway. chemguide.co.uk

Energy Profiles and Kinetic Parameters

Table 4: Illustrative Energy Profile for the Hydrolysis of this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₂O0.0
Transition State (TS1)Formation of tetrahedral intermediate+15.5
IntermediateTetrahedral intermediate-4.2
Transition State (TS2)Collapse of intermediate, Cl⁻ leaves+12.8
Products3-Bromo-2-iodobenzoic acid + HCl-25.0

From the calculated energies, kinetic parameters can be estimated using theories such as Transition State Theory (TST). dtic.mil TST provides equations to calculate the rate constant (k) of a reaction based on the properties of the transition state. dtic.mil The Arrhenius equation, k = Ae(-Ea/RT), relates the rate constant to the activation energy and temperature, allowing for the prediction of reaction rates under various conditions. dtic.milnih.gov Computational approaches can thus provide a comprehensive understanding of both the thermodynamic and kinetic aspects of a chemical reaction. proquest.comrsc.org

Conformational Analysis and Stereochemical Predictions

The conformational preferences of this compound are largely dictated by the steric and electronic interactions between the substituents on the benzene (B151609) ring and the benzoyl chloride group. The rotation around the single bond connecting the carbonyl group to the phenyl ring is a key conformational determinant. For unsubstituted benzoyl chloride, a planar conformation is generally favored, allowing for maximum conjugation between the π-system of the benzene ring and the carbonyl group. However, the presence of bulky ortho-substituents can significantly alter this preference.

In this compound, the iodine atom at the ortho position introduces substantial steric hindrance. This steric repulsion between the iodine atom and the carbonyl chloride group is expected to force the carbonyl group out of the plane of the benzene ring. Theoretical studies on other ortho-substituted benzoyl chlorides, such as 2,6-dichlorobenzoyl chloride, have shown that a perpendicular conformation is preferred to alleviate steric strain. nih.gov A similar twisted conformation is predicted for this compound. This twisting would reduce the conjugation between the carbonyl group and the aromatic ring, which has implications for the molecule's electronic properties and reactivity.

The barrier to rotation around the C(aryl)-C(carbonyl) bond is consequently expected to be significant. The size of the iodine and bromine atoms contributes to a higher rotational barrier compared to smaller substituents. This restricted rotation could lead to the existence of stable atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. However, the energy barrier would need to be sufficiently high to allow for their isolation at room temperature.

Table 1: Predicted Conformational Properties of Substituted Benzoyl Chlorides

CompoundPredicted Stable ConformationPredicted Rotational Barrier (kcal/mol)
Benzoyl chloridePlanarLow
2-Chlorobenzoyl chlorideTwistedModerate
2,6-Dichlorobenzoyl chloridePerpendicularHigh
This compound Twisted/Perpendicular High

This table presents predicted data based on theoretical principles and findings for analogous compounds.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an understanding of its HOMO and LUMO energies and distributions can predict its behavior in chemical reactions.

The benzoyl chloride moiety is an electron-withdrawing group, which generally lowers the energy of both the HOMO and LUMO of the benzene ring. The bromine and iodine substituents also have a significant impact on the electronic structure. Both are halogens and exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect is expected to dominate, further lowering the energy of the molecular orbitals.

The LUMO of this compound is anticipated to be localized primarily on the carbonyl carbon and the C-Cl bond of the acyl chloride group. This low-lying LUMO makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The HOMO is expected to be distributed over the benzene ring and the halogen atoms. The presence of the electron-withdrawing groups will lower the HOMO energy, making the compound less susceptible to electrophilic attack on the aromatic ring.

Table 2: Estimated Frontier Molecular Orbital Energies of Substituted Benzoyl Chlorides

CompoundEstimated HOMO Energy (eV)Estimated LUMO Energy (eV)Estimated HOMO-LUMO Gap (eV)
Benzoyl chloride-9.7-1.87.9
4-Chlorobenzoyl chloride-9.8-2.07.8
4-Nitrobenzoyl chloride-10.5-3.17.4
This compound -10.1 -2.5 7.6

This table presents estimated data based on theoretical trends observed in related compounds.

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are governed by the electronic effects of the bromo and iodo substituents. These effects can be categorized as inductive and resonance effects.

The inductive effect (-I) is the withdrawal of electron density through the sigma bonds. Both bromine and iodine are highly electronegative and exert a strong -I effect, which deactivates the benzene ring towards electrophilic substitution. This effect also increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The iodine atom at the ortho position and the bromine atom at the meta position both contribute to this electron withdrawal.

The resonance effect (+R) involves the donation of lone pair electrons from the halogens to the benzene ring's π-system. This effect tends to activate the ortho and para positions towards electrophilic attack. However, for halogens, the +R effect is generally weaker than the -I effect.

Table 3: Summary of Substituent Effects on the Reactivity of the Carbonyl Carbon in Benzoyl Chlorides

SubstituentInductive EffectResonance EffectOverall Effect on Carbonyl Electrophilicity
-HNeutralNeutralBaseline
-CH₃ (para)+I (weak)Hyperconjugation (+R)Decrease
-NO₂ (para)-I (strong)-R (strong)Increase
-Cl (para)-I (strong)+R (weak)Increase
-I (ortho), -Br (meta) -I (strong) +R (weak) Significant Increase

This table provides a qualitative summary based on established principles of physical organic chemistry.

Advanced Mechanistic Studies of Reactions Involving 3 Bromo 2 Iodobenzoyl Chloride

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions. Reactions involving 3-bromo-2-iodobenzoyl chloride, particularly those aimed at constructing polycyclic aromatic systems, would likely employ palladium or copper catalysts. A plausible transformation is the intramolecular biaryl coupling of a derivative, for instance, an N-aryl amide of this compound, to form a phenanthridinone core.

A hypothetical catalytic cycle for a palladium-catalyzed intramolecular direct arylation is depicted below. This cycle is based on well-studied mechanisms of similar transformations.

Hypothetical Palladium-Catalyzed Intramolecular Direct Arylation Cycle:

Oxidative Addition: The catalytic cycle would commence with the oxidative addition of the aryl-iodide bond of the this compound derivative to a low-valent palladium(0) species. This step is generally faster for aryl iodides than for aryl bromides, leading to a palladium(II) intermediate.

C-H Activation/Concerted Metalation-Deprotonation (CMD): The subsequent and often rate-determining step is the intramolecular activation of a C-H bond on the adjacent aryl ring. This is thought to proceed via a concerted metalation-deprotonation (CMD) pathway, where a base assists in the removal of the proton as the palladium center coordinates with the carbon.

Reductive Elimination: The newly formed palladacycle then undergoes reductive elimination to form the new carbon-carbon bond of the biaryl system, thereby constructing the phenanthridinone skeleton. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The nature of the ligand on the palladium catalyst, the base employed, and the solvent can significantly influence the efficiency of each step in the catalytic cycle.

Investigations of Reaction Intermediates and Transient Species

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanistic pathways. In the context of transition metal-catalyzed reactions of this compound derivatives, techniques such as in situ NMR spectroscopy, mass spectrometry, and X-ray crystallography of isolated intermediates could provide invaluable insights.

Potential Reaction Intermediates:

Palladium(II) Oxidative Addition Adduct: The initial product of the reaction between the palladium(0) catalyst and the aryl iodide.

Palladacycle Intermediate: Formed after the C-H activation step, this cyclic intermediate is a key species leading to the final product.

Transient High-Valent Palladium Species: In some catalytic cycles, particularly those involving certain oxidants, transient palladium(IV) species have been proposed and, in some cases, observed.

The table below summarizes hypothetical spectroscopic data for key intermediates in a palladium-catalyzed intramolecular biaryl coupling reaction.

Intermediate/Transient SpeciesProposed StructureHypothetical Spectroscopic Signature
Pd(0)L₂ Planar Palladium(0) complex with two phosphine ligands.³¹P NMR: Sharp singlet around δ 30-40 ppm.
Oxidative Addition Adduct Square planar Palladium(II) complex with the aryl group and iodide bound to the metal center.³¹P NMR: Two distinct doublets due to coupling between the non-equivalent phosphorus atoms. ¹H NMR: Upfield shift of aromatic protons adjacent to the palladium center.
Palladacycle Intermediate A five- or six-membered ring containing the palladium atom, formed after C-H activation.¹H NMR: Disappearance of the signal for the activated C-H proton. X-ray crystallography could confirm the cyclic structure.

This table presents hypothetical data based on known palladium complexes and is for illustrative purposes.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the nature of transition states. researchgate.netresearchgate.netnih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the rate-determining step. researchgate.net

In the context of the intramolecular direct arylation of a this compound derivative, a primary KIE would be expected if the C-H bond activation is the rate-determining step. nih.gov

Hypothetical KIE Study Results:

ReactionIsotopic LabelingObserved kH/kDInterpretation
Intramolecular Direct ArylationDeuteration of the C-H bond to be activated4.5A significant primary KIE suggests that the C-H bond cleavage is involved in the rate-determining step.
Intramolecular Direct ArylationNo isotopic labeling1.0No KIE is observed when other positions are deuterated, indicating those C-H bonds are not broken in the rate-determining step.

This table presents hypothetical KIE values to illustrate the concept.

A kH/kD value significantly greater than 1 is indicative of a primary kinetic isotope effect and points towards C-H bond cleavage being a crucial part of the slowest step in the reaction mechanism. nih.govnih.gov

Correlation of Computational and Experimental Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. rsc.orgnih.gov DFT calculations can be used to model the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway. rsc.org

For reactions involving this compound, computational studies could:

Identify the Lowest Energy Pathway: By comparing the activation energies of different possible mechanistic pathways, the most likely route can be determined.

Rationalize Regioselectivity: In cases where multiple products can be formed, DFT can help predict and explain the observed regioselectivity.

Characterize Transition State Structures: The geometry of transition states can be calculated, providing insights into the bonding changes occurring during the key steps of the reaction.

The following table presents a hypothetical comparison of experimental and computational data for a Suzuki-Miyaura coupling reaction involving a derivative of this compound.

ParameterExperimental FindingComputational (DFT) PredictionCorrelation
Rate-Determining Step C-H activation (from KIE studies)The calculated energy barrier for the CMD step is the highest in the catalytic cycle.Excellent agreement between experimental and computational results.
Major Regioisomer Coupling at the C-2 position (iodide) is exclusively observed.The calculated activation energy for oxidative addition at the C-I bond is significantly lower than at the C-Br bond.Computational results successfully predict the observed regioselectivity.
Overall Reaction Yield 85%The calculated overall reaction is highly exergonic.The favorable thermodynamics calculated are consistent with the high experimental yield.

This table provides a hypothetical correlation between experimental and computational data to highlight the synergy between these approaches.

The strong correlation between experimental observations and computational predictions would lend significant support to the proposed reaction mechanism. This integrated approach, combining experimental techniques like KIE studies and intermediate characterization with computational modeling, provides the most comprehensive understanding of the complex chemical transformations of molecules like this compound.

Q & A

Q. What are the optimal laboratory-scale synthesis routes for 3-bromo-2-iodobenzoyl chloride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves halogenation of a benzoyl chloride precursor. For example, a two-step approach may include:

Iodination : React 3-bromobenzoyl chloride with iodine monochloride (ICl) in anhydrous dichloromethane at 0–5°C to introduce the iodine substituent regioselectively .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in chilled diethyl ether to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 hexane:EtOAc) and confirm structure using 1^1H/13^13C NMR (e.g., carbonyl carbon peak at ~170 ppm) .

Q. How should researchers characterize the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Perform competition experiments with nucleophiles (e.g., amines, alcohols) in THF at 25°C. Monitor reaction rates via in situ IR spectroscopy to track carbonyl group disappearance (peak ~1770 cm1^{-1}) .
  • Regioselectivity : Compare halogen displacement tendencies. Iodo groups are typically more reactive than bromo in SNAr reactions; use DFT calculations (e.g., Gaussian software) to model transition states and predict sites of substitution .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (tested for chlorinated solvents), sealed goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Dispose as halogenated waste under local regulations .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Modeling : Use software like ORCA or Gaussian to calculate Fukui indices for electrophilic attack, identifying the iodine atom as the preferred site for Suzuki-Miyaura coupling .
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. toluene) using COSMO-RS to optimize reaction conditions for Pd-catalyzed couplings .

Q. What strategies resolve contradictions in reported yields for halogen-exchange reactions involving this compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically review literature (e.g., Reaxys, SciFinder) to identify variables (e.g., catalyst loading, solvent polarity). For example, higher yields (>80%) are reported with CuI/phenanthroline catalysts in DMF at 120°C .
  • Experimental Validation : Replicate key studies under controlled conditions, using HPLC (C18 column, acetonitrile/water mobile phase) to quantify byproducts and refine protocols .

Q. How can this compound be utilized in synthesizing heterocyclic scaffolds for medicinal chemistry?

  • Methodological Answer :
  • Indole Synthesis : React with ethyl acetoacetate under Ullmann conditions (CuI, Cs2_2CO3_3, DMSO, 100°C) to form indole-3-carboxylate intermediates. Characterize products via LC-MS and 19^{19}F NMR if fluorinated analogs are generated .
  • Benzoxazole Formation : Condense with 2-aminophenol derivatives in PCl5_5, followed by cyclization. Optimize microwave-assisted reactions (150°C, 20 min) to reduce decomposition .

Q. What are the challenges in studying the hydrolytic stability of this compound, and how can they be addressed?

  • Methodological Answer :
  • Kinetic Profiling : Conduct pH-dependent hydrolysis studies (pH 2–12) at 25°C. Use UV-Vis spectroscopy (λ = 260 nm) to monitor benzoyl chloride degradation. Data fitting with pseudo-first-order kinetics reveals t1/2_{1/2} < 1 hour in basic conditions .
  • Stabilization Strategies : Co-solvent systems (e.g., 20% THF in water) or lyophilization with cryoprotectants (trehalose) can mitigate hydrolysis during storage .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor catalogs. Cross-validate synthesis protocols with patents (e.g., US3975532) for scalability .
  • Instrumentation : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation and X-ray crystallography to resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.